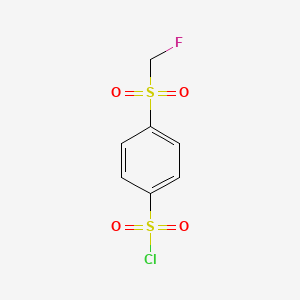

![molecular formula C23H22N4O4 B2491236 N-(3,4-二甲氧基苯基)-5-乙基-3-氧代-2-苯基-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酰胺 CAS No. 921881-04-1](/img/structure/B2491236.png)

N-(3,4-二甲氧基苯基)-5-乙基-3-氧代-2-苯基-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Compound X involves several steps. Initially, 4-bromoacetophenone and veratraldehyde (3,4-dimethoxy benzaldehyde) react in ethanol and sodium hydroxide solution to form a chalcone. This chalcone serves as a precursor for the subsequent synthesis of pyridine derivatives. The reaction with 2-cyanothioacetamide yields the corresponding pyridinethione, which further leads to the targeted thienopyridine derivatives. The overall synthetic pathway ensures good to excellent yields of the final compounds .

Molecular Structure Analysis

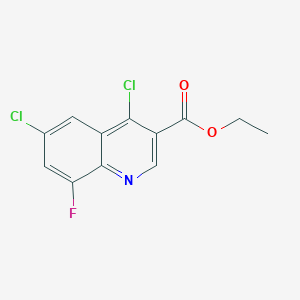

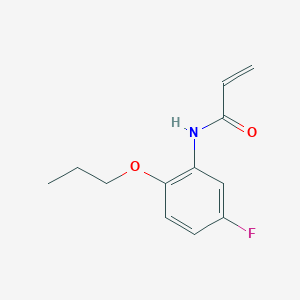

Compound X features a complex molecular structure. It contains a pyrazolo[4,3-c]pyridine core, with substituents including an ethyl group, a phenyl group, and a carboxamide moiety. The presence of the 3,4-dimethoxyphenyl group contributes to its unique properties .

Physical And Chemical Properties Analysis

科学研究应用

Antimicrobial Activity

This compound has been found to exhibit good to strong antimicrobial activity against microbial strains such as E. coli, B. mycoides, and C. albicans . Specifically, compounds related to it demonstrated the highest inhibition zone, with maximal antimicrobial activity against B. mycoides (33 mm) and C. albicans (29 mm) .

Inhibitor of NF-κB

The compound can be used as NF-κB inhibitors, which could be useful in anticancer drug research . NF-κB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection.

Retinoid Nuclear Modulators

Retinoid nuclear modulators are important agents for the treatment of metabolic and immunological diseases . This compound could potentially be used in the development of these modulators.

Inhibitor of Lipopolysaccharide (LPS)-induced Inflammatory Mediators

This compound might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

Synthesis of Biologically Active Pyridine Derivatives

The compound is used in the synthesis of biologically active pyridine derivatives . These derivatives have been shown to have a variety of biological activities in different areas.

Precursor in the Preparation of Muscle Relaxant

It is employed as an intermediate in the preparation of the muscle relaxant papverin . Papaverine is a vasodilator that relaxes smooth muscles in your blood vessels to help them dilate (widen).

未来方向

-

Biological Investigations

-

Structure-Activity Relationship (SAR) Studies

属性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c1-4-26-13-17(22(28)24-15-10-11-19(30-2)20(12-15)31-3)21-18(14-26)23(29)27(25-21)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCWIVSHZOTIQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

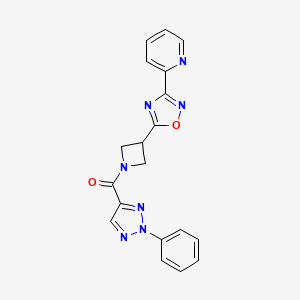

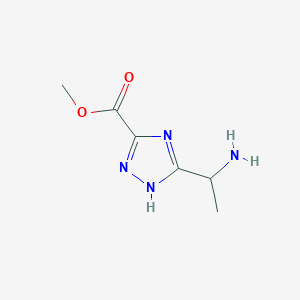

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2491153.png)

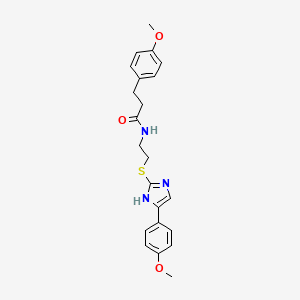

![N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2491158.png)

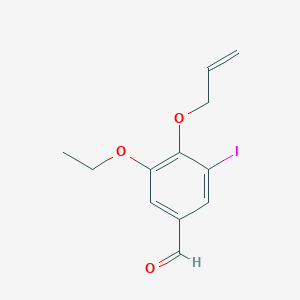

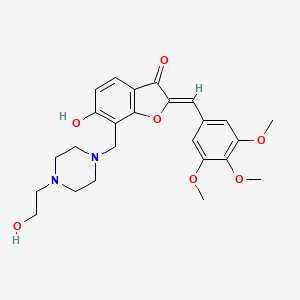

![methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate](/img/structure/B2491162.png)

![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/no-structure.png)

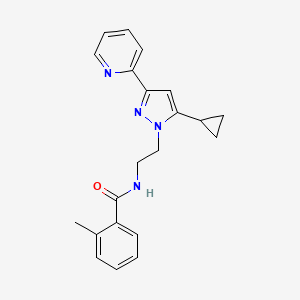

![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)